Glutaminylglutamic acid, also known as QE or L-GLN-L-glu, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutaminylglutamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Gln-Glu

CAS No.: 88830-90-4

Cat. No.: VC2355157

Molecular Formula: C10H17N3O6

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88830-90-4 |

|---|---|

| Molecular Formula | C10H17N3O6 |

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid |

| Standard InChI | InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 |

| Standard InChI Key | OWOFCNWTMWOOJJ-WDSKDSINSA-N |

| Isomeric SMILES | C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

| SMILES | C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N |

| Canonical SMILES | C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N |

Introduction

Chemical Identity and Structure

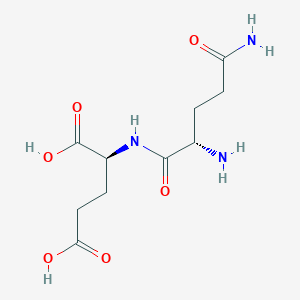

Gln-Glu is a dipeptide with the molecular formula C₁₀H₁₇N₃O₆ and a molecular weight of 275.26 g/mol. Its IUPAC name is (2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid, and it is registered with CAS number 88830-90-4. Structurally, this compound features a peptide bond connecting the carboxyl group of glutamine to the amino group of glutamic acid, forming a defined stereochemistry that is critical for its biological function.

Key Chemical Properties

The chemical structure of Gln-Glu contains multiple functional groups that contribute to its biological activity, including carboxyl groups, an amide group, and amino groups. These functional groups enable various interactions with enzymes, receptors, and other biomolecules. As a dipeptide, Gln-Glu exhibits greater stability in certain physiological conditions compared to its constituent free amino acids.

Table 1: Chemical Properties of Gln-Glu

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid |

| Molecular Formula | C₁₀H₁₇N₃O₆ |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 88830-90-4 |

| Physical State | Solid |

| Canonical SMILES | C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N |

| Isomeric SMILES | C(CC(=O)N)C@@HN |

Biochemical Mechanisms

The biochemical activity of Gln-Glu is intrinsically linked to the glutamate-glutamine cycle, a critical pathway in neurotransmission and cellular metabolism.

Target Interactions

Gln-Glu primarily interacts with enzymes involved in the glutamate-glutamine cycle, including glutamine synthetase (GS) and phosphate-activated glutaminase (PAG). These enzymes regulate the conversion between glutamine and glutamate, which is essential for maintaining the balance of excitatory neurotransmission in the central nervous system. The dipeptide structure allows for specific recognition by various cellular transport systems that differ from those that transport free amino acids.

Mechanism of Action

At the molecular level, Gln-Glu participates in several biochemical pathways. The dipeptide structure allows for unique transport mechanisms across cellular membranes that differ significantly from the transport of free glutamine or glutamate. This property becomes particularly important in intestinal absorption and cellular uptake processes, where the dipeptide form may provide advantages in certain physiological contexts .

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle represents one of the most fundamental processes in neurotransmission and brain metabolism, with Gln-Glu playing a central role in this pathway.

Cycle Dynamics

In the glutamate-glutamine cycle, glutamate released during neurotransmission is taken up by astrocytes and converted to glutamine by glutamine synthetase. This glutamine is then transported to neurons, where it is converted back to glutamate by phosphate-activated glutaminase. This cycling between glutamate and glutamine is essential for maintaining neurotransmitter pools and preventing excitotoxicity in the brain.

Role in Neurotransmission

Glutamate functions as the primary excitatory neurotransmitter in the mammalian brain, while glutamine serves as its precursor and storage form. The Gln-Glu dipeptide represents an intermediate that can influence this cycle through various mechanisms, potentially affecting the balance between these two crucial neurochemicals. The regulation of this balance is critical for normal brain function, with imbalances being associated with various neurological conditions.

Metabolic Significance

Beyond its role in neurotransmission, the Gln-Glu relationship has significant implications for cellular metabolism and systemic health.

Cellular Energy Metabolism

Glutamine serves as a major energy substrate for rapidly dividing cells, while glutamate participates in the tricarboxylic acid (TCA) cycle through its conversion to α-ketoglutarate. The Gln-Glu dipeptide potentially influences these metabolic pathways, affecting cellular energy production and utilization. This metabolic function becomes particularly important in tissues with high energy demands, such as the intestinal mucosa and immune cells.

Relation to Metabolic Health

Research has established significant correlations between the Gln/Glu ratio and various metabolic parameters. Lower Gln/Glu ratios have been associated with metabolic disorders, particularly type 2 diabetes and obesity. This ratio appears to serve as a potential biomarker for metabolic health, with higher ratios correlating with more favorable metabolic profiles.

Table 2: Correlation of Gln/Glu Ratio with Health Parameters

| Health Parameter | Correlation with Gln/Glu Ratio |

|---|---|

| Body Mass Index (BMI) | Negative |

| HbA1c | Negative |

| Triglyceride-Glucose Index | Negative |

| HDL Cholesterol | Positive |

| Risk of Type 2 Diabetes | Negative (OR = 0.65) |

| Risk of Diabetic Kidney Disease | Negative |

| Risk of Diabetic Retinopathy | Positive |

Absorption and Transport Mechanisms

The transport and absorption of Gln-Glu differ significantly from those of free amino acids, offering insights into dipeptide processing in the human body.

Intestinal Absorption

Research on dipeptide absorption in the human intestine has revealed that glutamine-containing dipeptides like Gln-Glu are primarily absorbed intact rather than being hydrolyzed before absorption . This intact absorption occurs through specific peptide transporters that are distinct from amino acid transporters. This mechanism allows for more efficient absorption of glutamine compared to its free form in certain physiological conditions.

Comparative Transport Kinetics

Research Applications

The unique properties of Gln-Glu make it valuable in various scientific and medical research contexts.

Use in Biochemical Research

In biochemical research, Gln-Glu serves as a model compound for studying peptide bond formation and hydrolysis. It also facilitates the investigation of peptide transport mechanisms and amino acid metabolism. These applications contribute to our understanding of fundamental biochemical processes and cellular functions.

Clinical Research Applications

In clinical research, the Gln/Glu ratio has emerged as a potential biomarker for various metabolic conditions. Studies have investigated this ratio in relation to insulin resistance, diabetes complications, and other metabolic disorders. The findings suggest potential diagnostic and prognostic applications for monitoring the Gln/Glu relationship in clinical settings.

Comparative Analysis with Similar Dipeptides

Comparing Gln-Glu with other dipeptides provides valuable insights into structure-function relationships and specific biological roles.

Structural Comparisons

Gln-Glu differs from other dipeptides like Ala-Gln (alanylglutamine) and Gly-Gln (glycylglutamine) in its chemical structure, particularly in the side chain of the N-terminal amino acid . These structural differences influence various properties, including solubility, stability, and biological activity. The unique combination of glutamine and glutamic acid creates distinctive chemical properties that differentiate Gln-Glu from other related dipeptides.

Functional Differences

Functionally, Gln-Glu exhibits different hydrolysis rates and absorption kinetics compared to other glutamine-containing dipeptides. Research has shown that the rate of hydrolysis by mucosal brush border membrane was more than threefold greater for alanylglutamine than for glycylglutamine . These differences in hydrolysis rates and transport mechanisms contribute to the unique biological profile of each dipeptide.

Table 3: Comparison of Gln-Glu with Related Dipeptides

| Property | Gln-Glu | Ala-Gln | Gly-Gln |

|---|---|---|---|

| Hydrolysis Rate | Moderate | High | Low |

| Transport Mechanism | Peptide transporter-mediated | Peptide transporter-mediated | Peptide transporter-mediated |

| Sodium Dependence | Independent | Independent | Independent |

| Primary Absorption Form | Intact dipeptide | Intact dipeptide | Intact dipeptide |

| Inhibition by Free Amino Acids | No | No | No |

Industrial and Pharmaceutical Applications

The unique properties of Gln-Glu have led to various applications in industrial and pharmaceutical contexts.

Nutritional Supplements

In the nutritional supplement industry, Gln-Glu and similar dipeptides are explored for their potential benefits in supporting intestinal health and immune function. The more efficient absorption of peptide-bound glutamine compared to free glutamine makes these dipeptides attractive components in clinical nutrition formulations, particularly for patients with compromised intestinal function.

Pharmaceutical Research

In pharmaceutical research, Gln-Glu serves as a model compound for studying peptide-based drug delivery systems. The understanding of dipeptide transport mechanisms has implications for the design of peptide-based drugs and prodrugs that can utilize these transport systems for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume